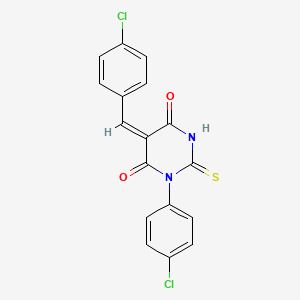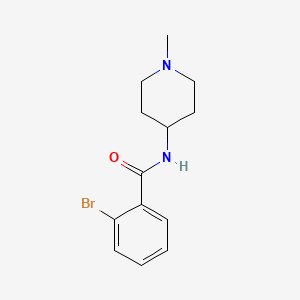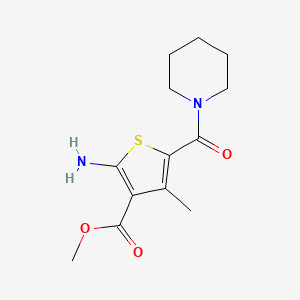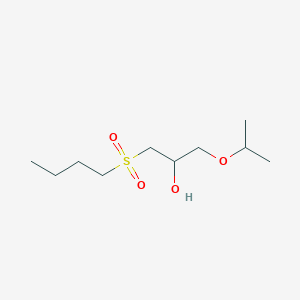
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as TAK-915, is a potent and selective antagonist of the oxytocin receptor. It was developed by Takeda Pharmaceutical Company Limited as a potential treatment for psychiatric disorders such as autism spectrum disorder and schizophrenia.
作用机制
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is a selective antagonist of the oxytocin receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Oxytocin is a neuropeptide that plays a key role in social behavior and emotional regulation. By blocking the oxytocin receptor, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide reduces the activity of oxytocin in the brain, which may lead to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to reduce the activity of oxytocin in the brain, which may have downstream effects on several neurotransmitter systems. For example, oxytocin has been shown to modulate the activity of dopamine, serotonin, and glutamate in the brain. By blocking the oxytocin receptor, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may alter the activity of these neurotransmitter systems, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is its high selectivity for the oxytocin receptor. This makes it a useful tool for studying the role of oxytocin in social behavior and emotional regulation. However, a limitation of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is its poor solubility, which may make it challenging to administer in vivo. Additionally, the long-term effects of blocking the oxytocin receptor are not well understood, which may limit its clinical utility.
未来方向
There are several future directions for research on 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. One area of interest is the potential for 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide to improve social behavior and emotional regulation in humans with autism spectrum disorder and schizophrenia. Clinical trials are needed to determine the safety and efficacy of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide in these populations. Another area of interest is the potential for 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide to modulate other neurotransmitter systems in the brain. Further research is needed to understand the downstream effects of blocking the oxytocin receptor and how this may contribute to its therapeutic effects. Finally, the development of more soluble analogs of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may improve its clinical utility.
合成方法
The synthesis of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide involves several steps, including the reaction of 3-chlorobenzaldehyde with 4-methyl-2-nitroaniline to form 5-(3-chlorophenyl)-4-methyl-2-nitroaniline. The latter is then reacted with furfurylamine to produce 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited.
科学研究应用
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in psychiatric disorders. In preclinical studies, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to improve social interaction and reduce repetitive behaviors in animal models of autism spectrum disorder. It has also been shown to improve cognitive function and reduce positive symptoms in animal models of schizophrenia. These findings suggest that 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may have potential as a treatment for these disorders.
属性
IUPAC Name |
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-5-6-14(15(9-11)21(23)24)20-18(22)17-8-7-16(25-17)12-3-2-4-13(19)10-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIULZHRFUYWGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)

![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)




![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)